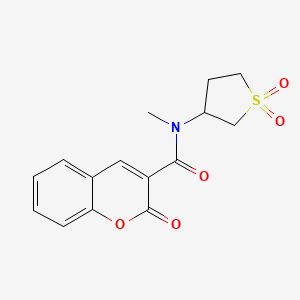
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide, also known as DTT-MOC, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of the natural product chromene, which has been shown to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
GIRK Channel Activation for Neurological Disorders
This compound has been characterized as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in the modulation of neuronal excitability and have been implicated in various neurological disorders. The activation of these channels by the compound can be beneficial for therapeutic strategies targeting conditions such as epilepsy, pain perception, and anxiety .
Drug Development for Cardiac Ailments
Due to its effect on GIRK channels, which are also present in cardiac tissues, this compound has potential applications in the development of drugs for heart-related conditions. GIRK channels in the heart regulate heart rate, and modulating these channels can lead to new treatments for arrhythmias and other cardiac dysfunctions .
Pharmacological Tool Compound
As a selective and brain-penetrant pharmacological tool compound, it can help in understanding the physiological roles of GIRK channels. This is particularly useful in neuroscience research where the detailed study of ion channels is essential for unraveling the complexities of brain function .
Metabolic Stability in Drug Design
The compound has shown improved metabolic stability over prototypical urea-based compounds. This property is significant in the pharmacokinetics of drug design, ensuring that the therapeutic agents remain stable and active within the biological system for the desired duration .
Molecular Interaction Studies
The unique structural features of this compound make it a valuable tool for studying molecular interactions, especially in the context of binding affinities and receptor activation. Such studies are fundamental in the field of medicinal chemistry for the design of more effective drugs .
Biological Characterization and Synthesis
The compound’s synthesis and biological characterization are crucial for the discovery of new therapeutic agents. Understanding its synthesis pathway can lead to the development of more efficient methods for producing such compounds on a larger scale for clinical and research applications .
Potential Role in Addiction and Reward Pathways
Given the involvement of GIRK channels in reward and addiction pathways, this compound could be used to explore the mechanisms underlying these processes. This could lead to new insights into addiction treatment and the development of anti-addiction medications .
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various molecular and cellular effects depending on the specific physiological context .
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(11-6-7-22(19,20)9-11)14(17)12-8-10-4-2-3-5-13(10)21-15(12)18/h2-5,8,11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQTXCRDUUFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)
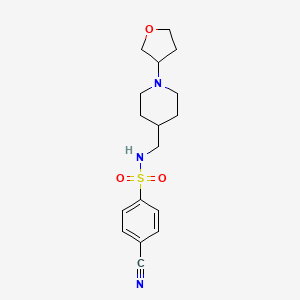
![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2896176.png)
![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)
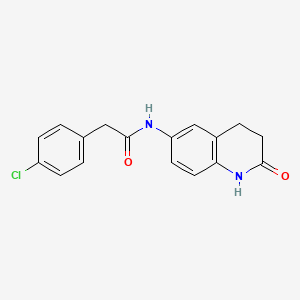
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2896180.png)
![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)

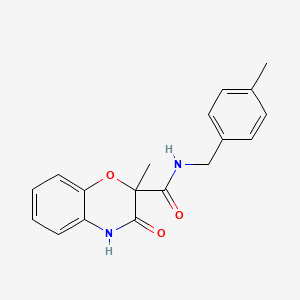
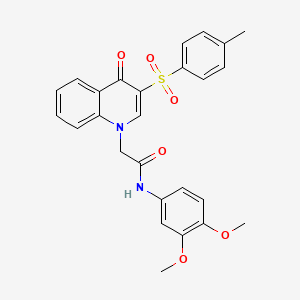
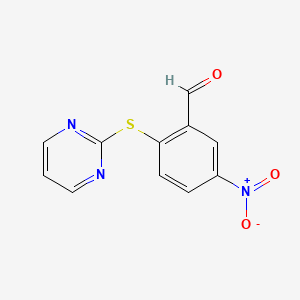
![6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2896187.png)
![tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2896188.png)
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2896190.png)